N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide
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Overview
Description
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hexanamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide typically involves multiple steps starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol is then reacted with hexanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-{5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl}hexanamide: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide}: Contains a sulfonamide group, which may confer different biological activities.
Uniqueness
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}hexanamide is unique due to its specific combination of functional groups, which may result in distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C15H18ClN3OS |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]hexanamide |
InChI |
InChI=1S/C15H18ClN3OS/c1-2-3-4-5-13(20)17-15-19-18-14(21-15)10-11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19,20) |
InChI Key |
WJYDNJLYUMJPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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